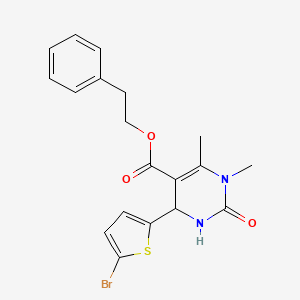![molecular formula C24H22N4O3S B11672106 2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B11672106.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)-4-methoxyphényl]méthylidène}acétohydrazide est un composé organique complexe qui a suscité l’attention dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un cycle benzimidazole, un groupe sulfanyl et un fragment hydrazide. Ses propriétés chimiques distinctes en font un sujet d’intérêt en chimie médicinale, en science des matériaux et en chimie analytique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)-4-methoxyphényl]méthylidène}acétohydrazide implique généralement plusieurs étapes. Une méthode courante commence par la préparation du 1H-benzimidazole-2-thiol, qui est ensuite réagi avec un aldéhyde approprié pour former la base de Schiff correspondante. Cet intermédiaire est ensuite réagi avec des dérivés de l’hydrazine pour donner le produit final. Les conditions réactionnelles impliquent souvent des solvants tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de ses applications spécialisées et de la complexité de sa synthèse. La mise à l’échelle des méthodes de synthèse en laboratoire avec des modifications appropriées pour la production à grande échelle pourrait être une approche potentielle.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)-4-methoxyphényl]méthylidène}acétohydrazide subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le fragment hydrazide peut être réduit pour former les amines correspondantes.
Substitution : Le cycle benzimidazole peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène pour l’oxydation, des réducteurs comme le borohydrure de sodium pour la réduction et des électrophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des solvants spécifiques .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les amines et les dérivés benzimidazoliques substitués.
Applications de recherche scientifique
Le 2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)-4-methoxyphényl]méthylidène}acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination et comme brique élémentaire pour synthétiser des molécules plus complexes.
Biologie : Investigé pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Médecine : Exploré pour son potentiel en tant qu’agent thérapeutique en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
Le mécanisme d’action du 2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)-4-methoxyphényl]méthylidène}acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le cycle benzimidazole peut interagir avec l’ADN ou les protéines, inhibant potentiellement leur fonction. Le fragment hydrazide peut former des liaisons covalentes avec des molécules biologiques, conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l’application spécifique et du système biologique impliqué .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-(1H-benzimidazol-2-ylsulfanyl)-acétique (5-bromo-2-méthoxybenzylidène)-hydrazide
- Acide 2-(1H-benzimidazol-2-ylsulfanyl)-acétique (3-bromo-benzylidène)-hydrazide
- Acide 2-(1H-benzimidazol-2-ylsulfanyl)-acétique (2-chloro-3-phénylallylidène)-hydrazide
Unicité
Ce qui distingue le 2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)-4-methoxyphényl]méthylidène}acétohydrazide des composés similaires est sa combinaison spécifique de groupes fonctionnels, qui confère des propriétés chimiques et biologiques uniques. La présence des groupes benzyloxy et méthoxy, ainsi que du fragment hydrazide, améliore ses interactions potentielles avec les cibles biologiques et sa polyvalence dans les réactions chimiques .
Propriétés
Formule moléculaire |
C24H22N4O3S |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H22N4O3S/c1-30-21-12-11-18(13-22(21)31-15-17-7-3-2-4-8-17)14-25-28-23(29)16-32-24-26-19-9-5-6-10-20(19)27-24/h2-14H,15-16H2,1H3,(H,26,27)(H,28,29)/b25-14+ |
Clé InChI |
NPZXYIVGIFNNOG-AFUMVMLFSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4 |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11672037.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11672042.png)
![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)
![4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11672054.png)
![N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide](/img/structure/B11672060.png)
![(5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11672064.png)
![[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11672072.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672073.png)
![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672077.png)
![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B11672108.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672113.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide](/img/structure/B11672118.png)
